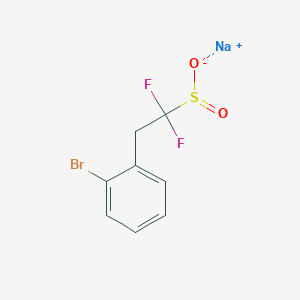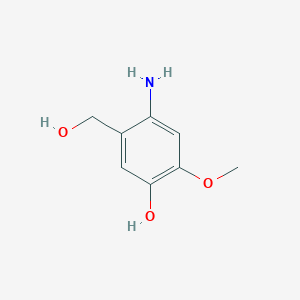
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is an organosulfur compound that features a bromophenyl group, two fluorine atoms, and a sulfinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate typically involves the reaction of 2-bromophenyl difluoromethyl sulfone with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the sulfinate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often with a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is the corresponding sulfonate.
Reduction: The major product is the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the preparation of functional materials with specific properties, such as fluorinated polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfinate group can act as a nucleophile or electrophile in different contexts. The difluoroethane moiety imparts unique electronic properties that influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(2-Chlorophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Iodophenyl)-1,1-difluoroethanesulfinate
- Sodium 2-(2-Fluorophenyl)-1,1-difluoroethanesulfinate
Uniqueness
Sodium 2-(2-Bromophenyl)-1,1-difluoroethanesulfinate is unique due to the presence of the bromine atom, which offers distinct reactivity compared to chlorine, iodine, or fluorine. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated analogs may not be able to achieve.
Eigenschaften
Molekularformel |
C8H6BrF2NaO2S |
|---|---|
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
sodium;2-(2-bromophenyl)-1,1-difluoroethanesulfinate |
InChI |
InChI=1S/C8H7BrF2O2S.Na/c9-7-4-2-1-3-6(7)5-8(10,11)14(12)13;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
YXGXXGCTNDXGDI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(F)(F)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)




![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)



